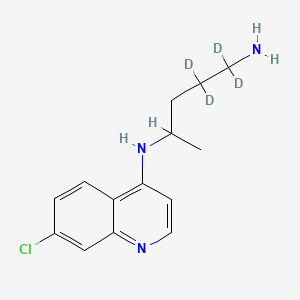
Didesethyl-Chloroquin-d4
Übersicht
Beschreibung
Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .
Molecular Structure Analysis
The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Didesethyl-Chloroquin-d4: ist vor allem für seine Rolle als Antimalariamittel bekannt. Es ist ein Metabolit von Chloroquin, das ein Eckpfeiler in der Prophylaxe und Behandlung von Malaria war. Die deuterierte Form, this compound, wird in analytischen Studien verwendet, um die Pharmakokinetik und metabolischen Pfade von Chloroquin zu verstehen .
Krebsforschung
Forschungen haben gezeigt, dass Chloroquin und seine Derivate das Wachstum von Krebszellen hemmen können. This compound wird in der Krebsforschung eingesetzt, um seine Auswirkungen auf die Autophagie zu untersuchen, einen Prozess, der oft von Krebszellen gekapert wird, um ihr eigenes Überleben zu fördern. Durch Hemmung der Autophagie kann es bei der Behandlung von Krebs helfen .
Entzündungshemmende Eigenschaften
Chloroquin-Derivate haben sich als vielversprechend als entzündungshemmende Mittel erwiesen. This compound kann in der Forschung eingesetzt werden, um sein Potenzial bei der Behandlung entzündlicher Erkrankungen wie rheumatoider Arthritis und Lupus zu untersuchen, da es die Immunantwort modulieren kann .
Behandlungen von Stoffwechselstörungen
Die Ausgangssubstanz Chloroquin spielt eine Rolle bei der Verbesserung von Stoffwechselstörungen wie Bluthochdruck, Hyperglykämie und Störungen des Lipidprofils. This compound unterstützt die Forschung in diesen Anwendungen, insbesondere beim Verständnis des Wirkmechanismus des Medikaments in Stoffwechselwegen .
Antimikrobielle Wirkungen
Chloroquin hat sich gegen verschiedene mikrobielle Infektionen als wirksam erwiesen. This compound ist in der Forschung wertvoll für seinen potenziellen Einsatz gegen eine Reihe von mikrobiellen Erkrankungen, einschließlich viraler, bakterieller und Pilzinfektionen, indem es die zugrunde liegenden Mechanismen aufklärt .
Dermatologische Anwendungen
In der Dermatologie wurde Chloroquin zur Behandlung von Hauterkrankungen eingesetzt. This compound dient als Forschungswerkzeug in dermatologischen Studien, um seine therapeutischen Wirkungen auf Hauterkrankungen und seinen Wirkmechanismus in der Hautpathologie zu untersuchen .
Jede dieser Anwendungen beinhaltet die Verwendung von This compound als stabil isotopenmarkierte Verbindung, die eine präzise Verfolgung und Messung in biologischen Systemen ermöglicht und Einblicke in die Pharmakodynamik und Pharmakokinetik von Chloroquin-bezogenen Therapien liefert .
Wirkmechanismus
Target of Action
Didesethyl Chloroquine-d4, a major metabolite of the antimalarial agent Chloroquine, primarily targets the malarial parasite Plasmodium . The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Mode of Action
Didesethyl Chloroquine-d4 interacts with its targets by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, a process vital for the survival of the malarial parasite . The compound also interacts with double-stranded DNA, one of its targets inside cells .
Biochemical Pathways
The primary biochemical pathway affected by Didesethyl Chloroquine-d4 is the heme to hemazoin conversion process in malarial parasites . By inhibiting this process, the compound disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 can disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Didesethyl Chloroquine-d4 are similar to those of Chloroquine . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . Both parent drug and metabolite can be detected in urine months after a single dose .
Result of Action
The primary result of Didesethyl Chloroquine-d4’s action is the death of the malarial parasite. By inhibiting the conversion of heme to hemazoin, the compound causes the parasite to accumulate toxic heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 is a potent myocardial depressant .
Action Environment
The action, efficacy, and stability of Didesethyl Chloroquine-d4 can be influenced by various environmental factors. For instance, the efficiency of liquid-liquid extraction, a common method used in Chloroquine analysis, can be affected by the volume of solvent required and its environmental implications . Furthermore, the compound’s interaction with its targets can be influenced by reactive oxygen species formation .
Biochemische Analyse
Biochemical Properties
Didesethyl Chloroquine-d4 interacts with various biomolecules in biochemical reactions. It is known to have a strong binding affinity with double-stranded DNA (dsDNA), which is entropically driven . This interaction is significant in its mechanism of action .
Cellular Effects
Didesethyl Chloroquine-d4 has been shown to have effects on various types of cells. For instance, it has been found to exhibit a better binding affinity in molecular docking studies against the P23pro-zbd domain of the Chikungunya virus . This suggests that Didesethyl Chloroquine-d4 could potentially influence cell function by interacting with specific cellular proteins.
Molecular Mechanism
The molecular mechanism of Didesethyl Chloroquine-d4 involves its intercalation into dsDNA . This intercalation occurs in the same concentration range as its observed toxic effects on cells, suggesting that this interaction is responsible for the compound’s cytotoxicity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Didesethyl Chloroquine-d4 in animal models are limited, related compounds like Chloroquine have been studied. For instance, continuous oral administration of Chloroquine in drinking water has been shown to have a robust prophylactic effect and comparable curative effect against patent blood stage infection in murine models .
Metabolic Pathways
Didesethyl Chloroquine-d4 is involved in the metabolic pathways of Chloroquine, from which it is a major metabolite . It is formed by the main oxidative metabolic pathway .
Subcellular Localization
Given its known interactions, such as its intercalation into dsDNA , it is likely that it may localize in the nucleus where the DNA resides.
Eigenschaften
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215797-41-3 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



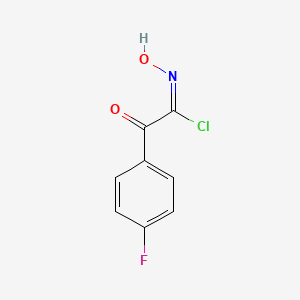
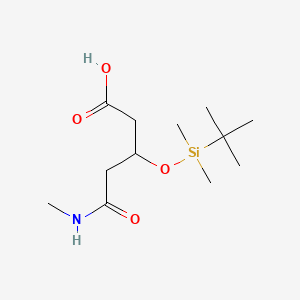

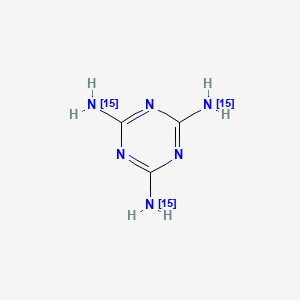
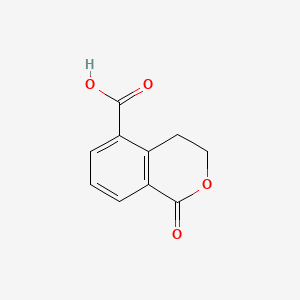
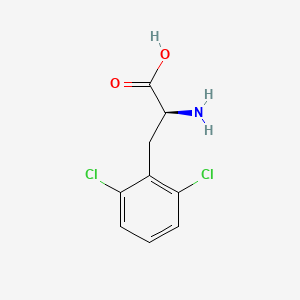


![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)


![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)

